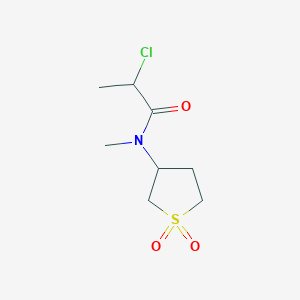

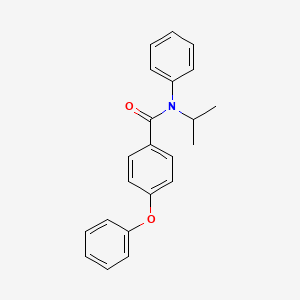

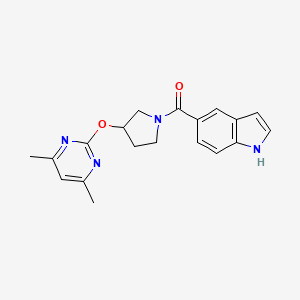

![molecular formula C27H21ClN4O4 B2511671 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1216526-24-7](/img/structure/B2511671.png)

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a synthetic molecule that may be related to various pharmacological research areas. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of related compounds involves standard organic synthesis methods, as seen in the synthesis of benzimidazoles and glyoxamide derivatives. For instance, the synthesis of benzimidazoles with selective neuropeptide Y Y1 receptor antagonist activity involved the alkylation of indole derivatives and subsequent functionalization . Similarly, the synthesis of N-aryl(indol-3-yl)glyoxamides as antitumor agents required the formation of the glyoxamide skeleton and optimization of substituents for enhanced activity . These methods could potentially be applied to the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound features several pharmacophoric elements, such as the benzodioxole and pyrimidoindole moieties. These structural features are reminiscent of the benzimidazole and indole derivatives discussed in the papers, which are known to interact with biological targets like the neuropeptide Y Y1 receptor and various cancer cell lines . The presence of these moieties in the compound suggests potential biological activity that could be explored through computational and experimental methods.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from the functional groups present in its structure. The acetamide moiety, for example, is a common feature in the synthesis of quinazolinone derivatives with anticonvulsant activity . The reactivity of such groups under physiological conditions could lead to interactions with biological targets or metabolic transformation, which are important considerations in drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, stability, and lipophilicity, are crucial for its pharmacokinetic profile. While the papers do not provide direct data on the compound, they do discuss the importance of such properties in the context of drug design. For example, the solubility and lipophilicity of benzimidazole derivatives were likely considered to enhance receptor affinity and selectivity . Similarly, the stability of glyoxamide derivatives under physiological conditions would be important for maintaining antitumor activity .

Applications De Recherche Scientifique

Antimicrobial and Antioxidant Agent

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide and similar compounds have demonstrated potent antimicrobial and antioxidant activities. These compounds, including various benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties, have been synthesized and characterized. They exhibit significant in-vitro antimicrobial activity against a range of bacteria and fungi, along with strong antioxidant activities (Naraboli & Biradar, 2017).

Radioligand for A2B Adenosine Receptors

The compound is a selective antagonist ligand for A2B adenosine receptors. It has been used as a radioligand in pharmacological studies, particularly for binding assays to explore the characteristics of human A2B adenosine receptor subtype (Baraldi et al., 2004).

Anticonvulsant Activity

Similar indoline derivatives of the compound have been synthesized and evaluated for anticonvulsant activities. These studies include in-silico molecular docking to establish molecular interactions with Na+ channels and GABAA receptors, demonstrating significant anticonvulsant activity against both maximal electroshock test and subcutaneous pentylenetetrazole screens (Nath et al., 2021).

Tubulin Inhibitor in Preclinical Development

Compounds like N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide are potent tubulin inhibitors and have been synthesized for preclinical development. These compounds have been characterized by sophisticated NMR experiments and X-ray crystallography (Knaack et al., 2001).

Antitumor Agents

N-aryl(indol-3-yl)glyoxamides, based on a similar structural skeleton, have been synthesized and studied for their cytotoxic effects on various cancer cell lines, including human cervix carcinoma and leukemia. These compounds have shown significant IC50 values, indicating potent antitumor activity (Marchand et al., 2009).

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21ClN4O4/c1-16-6-8-21-19(10-16)25-26(27(34)31(14-29-25)12-17-4-2-3-5-20(17)28)32(21)13-24(33)30-18-7-9-22-23(11-18)36-15-35-22/h2-11,14H,12-13,15H2,1H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUCMTHLTRHWLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC(=O)NC5=CC6=C(C=C5)OCO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

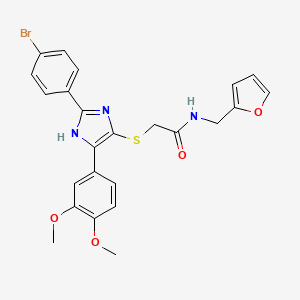

![5-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2511588.png)

![2-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2511596.png)

![2-[1-(1,2,5-Dithiazepan-5-yl)ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2511597.png)

![3-[4-Amino-3-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2511604.png)